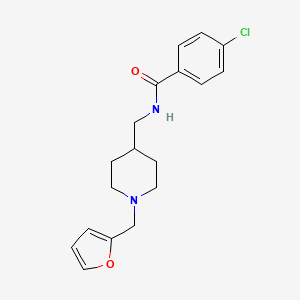
4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with a 4-chloro group and a piperidine ring that is further substituted with a furan-2-ylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors. For instance, the reaction of 4-piperidone with furan-2-carbaldehyde in the presence of a reducing agent can yield the desired piperidine intermediate.
Chlorination of Benzamide: The benzamide core is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the 4-chloro substituent.
Coupling Reaction: The final step involves coupling the chlorinated benzamide with the piperidine intermediate under basic conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
化学反应分析
Types of Reactions
4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The amide bond can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its role as a ligand for certain receptors.
Biology: Used in studies involving receptor binding and signal transduction pathways.
作用机制
The mechanism of action of 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-chloro-N-(piperidin-4-ylmethyl)benzamide: Lacks the furan-2-ylmethyl group.
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide: Lacks the 4-chloro substituent.
4-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the piperidine ring.
Uniqueness
The presence of both the furan-2-ylmethyl group and the piperidine ring in 4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide imparts unique chemical and biological properties to the compound. This combination of functional groups can enhance its binding affinity to certain receptors and influence its pharmacokinetic profile, making it distinct from other similar compounds.
生物活性
4-chloro-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)benzamide, with the chemical formula C18H21ClN2O and a molecular weight of 332.8 g/mol, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds structurally related to this compound. For instance, compounds with similar piperidine structures have shown moderate to significant efficacy against human breast cancer cells. In one study, a related compound exhibited an IC50 value comparable to that of Olaparib, a well-known cancer treatment drug .
Neuropharmacological Effects
The compound's design suggests potential activity as a modulator of neurotransmitter systems. Similar compounds have been shown to enhance levels of acetylcholine and serotonin in the hippocampus, indicating possible nootropic effects . Such activities may be relevant for treating cognitive disorders.
The biological activity of this compound may involve interaction with specific receptors or enzymes. For example:
- PARP Inhibition : Compounds with similar structures have been tested for their ability to inhibit PARP1 activity, which is crucial in DNA repair pathways. Inhibition of this enzyme can lead to increased apoptosis in cancer cells .
Case Study: PARP Inhibition
In a detailed study assessing the efficacy of various benzamide derivatives, it was found that certain compounds inhibited PARP1 activity significantly at various concentrations. The results showed that the inhibition percentage increased with higher concentrations, demonstrating a dose-dependent effect.
| Concentration (µM) | Inhibition (%) |
|---|---|
| 0.01 | 1.7 |
| 0.1 | 3 |
| 10 | 48.7 |
| 100 | 87.2 |
Pharmacokinetics
Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of the compound. Studies on structurally similar compounds indicate that they can cross the blood-brain barrier and exhibit favorable metabolic stability, enhancing their suitability for neurological applications .
属性
IUPAC Name |
4-chloro-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O2/c19-16-5-3-15(4-6-16)18(22)20-12-14-7-9-21(10-8-14)13-17-2-1-11-23-17/h1-6,11,14H,7-10,12-13H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOBWFVXTHCNKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













